3-Chloro-1-(4-fluorobenzoyl)azepan-2-one 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one
Brand Name: Vulcanchem
CAS No.: 356569-51-2
VCID: VC8414736
InChI: InChI=1S/C13H13ClFNO2/c14-11-3-1-2-8-16(13(11)18)12(17)9-4-6-10(15)7-5-9/h4-7,11H,1-3,8H2
SMILES: C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)F
Molecular Formula: C13H13ClFNO2
Molecular Weight: 269.7 g/mol

3-Chloro-1-(4-fluorobenzoyl)azepan-2-one

CAS No.: 356569-51-2

Cat. No.: VC8414736

Molecular Formula: C13H13ClFNO2

Molecular Weight: 269.7 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-(4-fluorobenzoyl)azepan-2-one - 356569-51-2

Specification

CAS No. 356569-51-2
Molecular Formula C13H13ClFNO2
Molecular Weight 269.7 g/mol
IUPAC Name 3-chloro-1-(4-fluorobenzoyl)azepan-2-one
Standard InChI InChI=1S/C13H13ClFNO2/c14-11-3-1-2-8-16(13(11)18)12(17)9-4-6-10(15)7-5-9/h4-7,11H,1-3,8H2
Standard InChI Key ZDZPKOJQLFUYSO-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)F
Canonical SMILES C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)F

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 3-chloro-1-(4-fluorobenzoyl)azepan-2-one, reflects its core structure. The azepan-2-one moiety consists of a seven-membered ring containing a ketone group at position 2. Substituents include:

  • A chlorine atom at position 3, which introduces steric and electronic effects influencing reactivity.

  • A 4-fluorobenzoyl group at position 1, contributing aromaticity and potential for π-π interactions in biological systems.

The molecular structure is further characterized by:

  • A planar benzoyl group linked via an amide bond to the azepanone ring.

  • Tautomeric potential due to the lactam group, enabling keto-enol interconversion under specific conditions .

Synthesis and Chemical Reactivity

Reactivity Profile

Key reactive sites include:

  • Lactam Carbonyl: Susceptible to nucleophilic attack, enabling ring-opening reactions.

  • Chlorine Substituent: Participates in substitution reactions (e.g., SN2 with amines or thiols).

  • Fluorinated Aromatic Ring: Directs electrophilic substitution to the meta position relative to fluorine .

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Molecular Weight269.7 g/mol
Melting Point172.61°C (Predicted)
Boiling Point~421.2°C at 760 mmHg (Predicted)
Density~1.3 g/cm³ (Predicted)
Refractive Indexn20Dn_{20}^D 1.56 (Predicted)
SolubilityLow in water; soluble in DMSO, DMF

The compound’s low aqueous solubility and high thermal stability suggest suitability for non-polar reaction environments .

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation
SupplierPackagingPrice (USD)Purity
AK Scientific100 mg$17295%
American Custom Chemicals1 g$721.5795%
Ryan Scientific5 g$1,168.4295%

Pricing scales non-linearly with quantity, reflecting synthesis and purification costs .

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